molecular formula C18H21NO5S B11491206 [4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester

[4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester

Cat. No.: B11491206
M. Wt: 363.4 g/mol
InChI Key: SWUINSXQQFOKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a sulfamoyl group, a phenoxy group, and a methyl ester group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 2-methylphenol with an appropriate sulfonyl chloride under basic conditions.

    Introduction of the Sulfamoyl Group: The phenoxy intermediate is then reacted with 2,6-dimethylphenylsulfonamide in the presence of a suitable base to introduce the sulfamoyl group.

    Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate under acidic conditions to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenoxy group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid]: Shares structural similarities with the presence of a phenoxy group and a methyl ester group.

    [4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid: Similar structure but without the methyl ester group.

Uniqueness

[4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester is unique due to the combination of its sulfamoyl, phenoxy, and methyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetate

InChI

InChI=1S/C18H21NO5S/c1-12-6-5-7-13(2)18(12)19-25(21,22)15-8-9-16(14(3)10-15)24-11-17(20)23-4/h5-10,19H,11H2,1-4H3

InChI Key

SWUINSXQQFOKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.